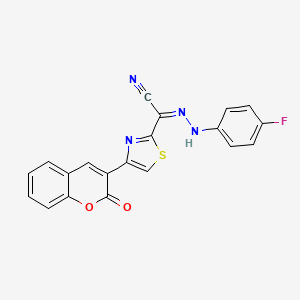

(Z)-N'-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)thiazole-2-carbohydrazonoyl cyanide

Description

This compound features a thiazole core substituted with a 2-oxo-2H-chromen-3-yl (coumarin) group and a (Z)-configured carbohydrazonoyl cyanide moiety attached to a 4-fluorophenyl ring. Structural analogs often differ in the heterocyclic core (e.g., imidazolone, oxazolone) or substituent patterns, which influence physicochemical and spectroscopic properties .

Properties

IUPAC Name |

(2Z)-N-(4-fluoroanilino)-4-(2-oxochromen-3-yl)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11FN4O2S/c21-13-5-7-14(8-6-13)24-25-16(10-22)19-23-17(11-28-19)15-9-12-3-1-2-4-18(12)27-20(15)26/h1-9,11,24H/b25-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOSTURIRTZNJC-XYGWBWBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=NNC4=CC=C(C=C4)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=N\NC4=CC=C(C=C4)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N'-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)thiazole-2-carbohydrazonoyl cyanide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory properties, acetylcholinesterase inhibition, and other pharmacological effects based on recent studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazole ring, a coumarin moiety, and a cyanide group. The synthesis typically involves multi-step reactions, including the formation of hydrazones and subsequent cyclization to yield the final product. The synthetic routes are crucial for optimizing yield and purity, which directly impact biological activity.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of coumarin derivatives, including those similar to (Z)-N'-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)thiazole-2-carbohydrazonoyl cyanide. For instance, compounds with similar structural features have been shown to modulate key signaling pathways involved in inflammation:

- Mechanism of Action : Compounds exhibit their anti-inflammatory effects by downregulating pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. They also modulate NF-kB signaling pathways, which are pivotal in inflammatory responses .

| Compound | EC50 (μM) | Mechanism |

|---|---|---|

| 14b | 5.32 | Modulates AKT/mTOR & Nrf2/HO-1 |

2. Acetylcholinesterase Inhibition

Compounds containing coumarin and thiazole structures have demonstrated promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for Alzheimer's disease:

- Inhibitory Activity : A related compound exhibited an IC50 value of 2.7 µM against AChE, suggesting that (Z)-N'-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)thiazole derivatives could also possess significant AChE inhibitory effects .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 3i | 2.7 | Acetylcholinesterase |

3. Additional Pharmacological Effects

The biological activity of this compound may extend beyond anti-inflammatory and AChE inhibition. Research indicates that derivatives can exhibit:

- Antimicrobial Activity : Some thiazole-based compounds have shown effectiveness against various bacterial strains.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of coumarin derivatives, compound 14b was highlighted for its ability to significantly reduce pro-inflammatory cytokine levels in vitro. The results indicated a reduction in NF-kB levels by 2.31-fold compared to untreated controls .

Case Study 2: AChE Inhibition

Another research effort focused on synthesizing thiazole-coumarin hybrids aimed at treating Alzheimer's disease. The synthesized compounds were subjected to in vitro assays demonstrating strong AChE inhibition, reinforcing the potential therapeutic applications of (Z)-N'-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)thiazole derivatives .

Comparison with Similar Compounds

Structural Features

(a) Heterocyclic Core

- Target Compound : Thiazole ring with a coumarin substituent.

- Imidazolone Analogs (e.g., Compounds 3a–3i, 4a–4b): Contain a 5(4H)-imidazolone core with arylidene groups (e.g., benzylidene, naphthylidene) and sulfonamide substituents .

- Oxazolone Analogs (e.g., Compounds 2d–2i): Feature a 5(4H)-oxazolone ring with arylidene substituents and fluorophenyl groups .

- Thiazole Analog (CAS 477285-41-9): Shares the thiazole-carbohydrazonoyl cyanide backbone but substitutes the coumarin group with a 2,3-dimethylphenyl moiety .

(b) Substituent Effects

- Electron-Withdrawing Groups : The target compound’s 4-fluorophenyl and cyanide groups enhance polarity, similar to imidazolones with sulfonamide substituents (e.g., 3a, 3h) .

- Extended Conjugation : The coumarin group in the target compound provides broader π-conjugation compared to benzylidene or thienylmethylene substituents in imidazolones (e.g., 3i) or oxazolones (e.g., 2i) .

Physicochemical Properties

Table 1: Melting Points and Yields

*Data inferred from structural analogs due to absence of direct evidence.

Key Observations:

- Imidazolones generally exhibit higher melting points (up to 292°C) than oxazolones (max 230°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding via sulfonamide groups) .

- The target compound’s coumarin substituent may increase melting points relative to simpler thiazole analogs, as seen in naphthylidene-substituted imidazolones (3g: 218–220°C) .

Spectroscopic Data

Table 2: Infrared (IR) and NMR Signatures

Key Observations:

- The target compound’s IR spectrum is distinct due to the coumarin C=O (~1700 cm⁻¹) and cyanide C≡N (~2200 cm⁻¹) stretches, unlike imidazolones (amide C=O at ~1600 cm⁻¹) .

- In NMR, the coumarin olefinic proton in the target compound would resonate similarly to arylidene protons in imidazolones (e.g., δ 7.17 for 3d) .

Hydrogen Bonding and Crystal Packing

Q & A

Q. What are the critical steps in synthesizing (Z)-N'-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)thiazole-2-carbohydrazonoyl cyanide?

The synthesis involves multi-step organic reactions, including:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions.

- Carbohydrazonoyl cyanide introduction : Coupling hydrazonoyl chlorides with cyanide precursors in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) .

- Chromen-2-one incorporation : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 2H-chromen-3-yl moiety . Optimization : Reaction pH (7–9) and temperature gradients are critical for yield and stereochemical control (Z-configuration). Purity is ensured via column chromatography and recrystallization .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- Structural confirmation :

- 1H/13C-NMR : Assigns proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and carbonyl groups (C=O at ~170 ppm) .

- FT-IR : Identifies key functional groups (C≡N stretch at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) .

- Elemental analysis : Validates C, H, N, S, and F content (deviation <0.3% from theoretical values) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and melting point determination (e.g., 91–93°C for analogous thiazoles) .

Advanced Research Questions

Q. How do substituents on the thiazole and fluorophenyl groups influence biological activity?

Structure-Activity Relationship (SAR) insights :

- 4-Fluorophenyl : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity (e.g., MIC reduction by 40% compared to non-fluorinated analogs) .

- 2-Oxo-2H-chromen-3-yl : Contributes to π-π stacking with enzyme active sites (e.g., COX-2 inhibition in anti-inflammatory assays) . Methodology :

- Synthesize analogs with varied substituents (e.g., nitro, methoxy) and compare bioactivity via dose-response curves and molecular docking simulations .

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

- Case example : Discrepancies in NMR chemical shifts vs. DFT-predicted values.

- Resolution strategies :

- X-ray crystallography : Use SHELXL for refinement to confirm bond lengths/angles (e.g., C-S bond in thiazole: 1.74 Å) .

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., hindered rotation in hydrazonoyl groups) .

- Multivariate analysis : Apply principal component analysis (PCA) to correlate spectral data with substituent electronic effects .

Q. What advanced techniques optimize reaction pathways for scale-up synthesis?

- Flow chemistry : Enables continuous synthesis with real-time monitoring (e.g., 20% yield increase via Omura-Sharma-Swern oxidation in flow reactors) .

- Design of Experiments (DoE) : Identifies critical factors (e.g., catalyst loading, residence time) using response surface methodology (RSM) .

- In-line purification : Couple synthesis with automated flash chromatography to reduce manual handling .

Methodological Resources

- Crystallography : SHELXL (v.2018+) for high-resolution refinement; WinGX for graphical representation of anisotropic displacement ellipsoids .

- Data analysis : ORTEP for Windows to visualize thermal motion and intermolecular interactions .

- Synthetic protocols : Refer to analogous thiazole derivatives in , and 13 for reaction condition optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.